molecular formula C17H11ClF4N2S B1678626 Quazepam CAS No. 36735-22-5

Quazepam

Katalognummer: B1678626
CAS-Nummer: 36735-22-5
Molekulargewicht: 386.8 g/mol
InChI-Schlüssel: IKMPWMZBZSAONZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quazepam is a long-acting benzodiazepine derivative developed by the Schering Corporation in the 1970s. It is primarily used for the treatment of insomnia, including sleep induction and sleep maintenance. This compound is unique among benzodiazepines due to its selective binding to type 1 benzodiazepine receptors, which are associated with sleep promotion .

Wissenschaftliche Forschungsanwendungen

Quazepam is a benzodiazepine derivative primarily used to treat insomnia, including sleep induction and maintenance . It was developed by the Schering Corporation in the 1970s and has been in medical use since 1985 .

Medical Applications of this compound

  • Insomnia Treatment: this compound is prescribed for the short-term management of insomnia, addressing difficulties in falling asleep, frequent awakenings during the night, and early morning awakenings . Clinical studies have demonstrated its effectiveness in treating both acute and chronic insomnia over periods of up to 28 nights .
  • Premedication before Surgery: this compound has also been used as a premedication to help induce sleep prior to surgical procedures .

Clinical Studies and Efficacy

Clinical trials have substantiated the effectiveness of this compound in treating insomnia:

  • A study involving 2,813 psychiatric outpatients with insomnia found that a 15 mg dose of this compound improved sleep quality after just one night of treatment. Eighty-five percent of patients rated their sleep quality as fair to excellent after one week . The study also noted improvements in patients who had trouble falling asleep, staying asleep, or experienced early morning awakening .
  • Sleep laboratory studies indicated that this compound significantly decreases sleep latency and total wake time while increasing total sleep time .
  • Compared to other benzodiazepines like triazolam and temazepam, this compound has shown greater efficacy in short-term use and maintains its effectiveness with continued use, unlike the other two drugs, which develop tolerance rapidly .
  • A clinical study involving hospitalized patients with insomnia showed this compound yielded better results than a placebo, with 63% of the this compound group showing excellent and good responses compared to 50% in the placebo group .

Dosage and Administration

The typical dosage of this compound for adults is 15 mg taken orally at bedtime, while a lower dose of 7.5 mg is recommended for geriatric patients . It is advised to use the medication intermittently to minimize potential daytime sedation .

Pharmacology and Mechanism of Action

This compound's mechanism of action involves potentiating the effects of gamma-aminobutyric acid (GABA) on GABA(A) receptors in the brain . As a result, this compound has little to no muscle-relaxant properties . GABA(A) receptors are integral in controlling epileptiform nerve firing, which makes the GABA system a desirable target in the treatment of epilepsy . this compound is unique among benzodiazepines because it selectively targets the GABA~A~ α~1~ subunit receptors, which are responsible for inducing sleep .

Safety and Tolerability

This compound has been found to be generally well-tolerated, even when administered with other psychotherapeutic medications . The most common side effect associated with this compound is daytime sedation, which can be managed by adjusting the dosage or using the medication intermittently .

Contraindications

This compound is contraindicated in pregnant women (Pregnancy Category X) due to potential risks to the fetus .

Comparison with Other Benzodiazepines

This compound distinguishes itself from other benzodiazepines through its receptor selectivity and lower incidence of certain side effects:

  • This compound may cause less drug tolerance than other benzodiazepines such as temazepam and triazolam, perhaps due to its subtype selectivity .
  • It has demonstrated a lower incidence of side effects, including sedation, amnesia, and motor impairment, compared to temazepam .
  • Unlike some benzodiazepines like triazolam, this compound has not been associated with behavioral side effects or rebound phenomena such as early morning insomnia and daytime anxiety during administration, or rebound insomnia after withdrawal .

Limitations

Wirkmechanismus

Target of Action

Quazepam is a long-acting benzodiazepine derivative primarily used to manage insomnia . It is unique amongst other benzodiazepine derivatives in its relatively high affinity for sleep-promoting α1 subunit-containing GABA A receptors and low affinity for other receptors . These receptors are the primary targets of this compound .

Mode of Action

Like other benzodiazepines, this compound likely exerts its effects by potentiating the effect of gamma-aminobutyric acid (GABA) on GABA (A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain . GABA (A) receptors are a component of GABA-gated ionotropic chloride channels that produce inhibitory postsynaptic potentials . Following activation by GABA, the channel undergoes a conformational change that allows the passage of chloride ions through the channel .

Biochemical Pathways

This compound is metabolized mainly by CYP3A4 and to a minor extent by CYP2C9, CYP2C19, and FMO1 . This compound is first metabolized to 2-oxothis compound, which is then further metabolized to both N-desalkyl-2-oxothis compound and 3-hydroxy-2-oxothis compound . CYP3A4 is the enzyme predominantly responsible for all the metabolic pathways of this compound .

Pharmacokinetics

This compound has a bioavailability of 29–35% . It is metabolized in the liver and has an elimination half-life of 39 hours . The elimination half-life of N-desalkyl-2-oxothis compound, a major active metabolite of this compound, averages about 70–75 hours in healthy young adults following single or multiple oral doses .

Result of Action

This compound induces impairment of motor function and has relatively selective hypnotic and anticonvulsant properties with considerably less overdose potential than other benzodiazepines . It is an effective hypnotic which induces and maintains sleep without disruption of the sleep architecture .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, itraconazole, a CYP3A4 inhibitor, can inhibit the formation of 2-oxothis compound from this compound . Clinically relevant drug interaction with cyp inhibitors seems unlikely for the major metabolic pathway of this compound to 2-oxothis compound .

Biochemische Analyse

Biochemical Properties

Quazepam plays a significant role in biochemical reactions by potentiating the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system . It interacts with GABA A receptors, which are ionotropic chloride channels. Upon activation by GABA, these channels undergo a conformational change that allows the passage of chloride ions, leading to inhibitory postsynaptic potentials . This compound undergoes extensive hepatic metabolism, primarily via CYP3A4 and to a lesser extent via CYP2C9, CYP2C19, and FMO1 .

Cellular Effects

This compound influences various cellular processes by enhancing the inhibitory effect of GABA on neuronal excitability . This results in increased neuronal membrane permeability to chloride ions, leading to hyperpolarization and stabilization of the neuronal membrane . This compound’s effects on cell signaling pathways include modulation of GABAergic transmission, which impacts gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively targeting the GABA A α1 subunit receptors . This selective binding enhances the inhibitory effect of GABA, leading to increased chloride ion influx and subsequent neuronal inhibition . This compound’s mechanism of action is similar to that of other benzodiazepines, such as zolpidem and zaleplon .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-acting hypnotic effects, with a half-life ranging from 27 to 41 hours . Studies have demonstrated that food intake can significantly affect the pharmacokinetics and pharmacodynamics of this compound, with peak plasma concentrations being higher when taken with food . The drug’s stability and degradation over time have been well-characterized, with active metabolites contributing to its prolonged effects .

Dosage Effects in Animal Models

Animal studies have shown that this compound possesses anxiolytic, anticonvulsant, and muscle relaxant activities typical of benzodiazepines . High dosage administration over prolonged periods has been associated with severe withdrawal symptoms upon abrupt discontinuation, including excitability, hyperactivity, and convulsions . These effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound undergoes extensive hepatic metabolism, primarily via CYP3A4 and to a lesser extent via CYP2C9, CYP2C19, and FMO1 . It is first metabolized to 2-oxothis compound, which is then further metabolized to both N-desalkyl-2-oxothis compound (norflurazepam) and 3-hydroxy-2-oxothis compound . Both 2-oxothis compound and N-desalkyl-2-oxothis compound exert central nervous system depressant activity .

Transport and Distribution

This compound is rapidly absorbed and widely distributed into most body tissues and fluids . It crosses the blood-brain barrier and is excreted into breast milk . The drug is primarily excreted through urine and feces, with a significant portion being metabolized before excretion .

Subcellular Localization

This compound and its metabolites are distributed into various subcellular compartments, including the central nervous system . The drug’s selective targeting of GABA A α1 subunit receptors is crucial for its hypnotic effects . This selective binding is facilitated by the drug’s chemical structure, which allows it to interact specifically with these receptors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Quazepam umfasst mehrere Schritte, beginnend mit Aminobenzophenonen. Der Prozess umfasst in der Regel:

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Die kontinuierliche Flusschemie wird oft eingesetzt, um die Effizienz und Ausbeute zu verbessern. Dieses Verfahren ermöglicht die präzise Steuerung der Reaktionsbedingungen und die effiziente Synthese von Benzodiazepinen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Quazepam unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Reagenzien sind Cytochrom-P450-Enzyme.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

    Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 2-Oxothis compound, N-Desalkyl-2-Oxothis compound und 3-Hydroxy-2-Oxothis compound .

Vergleich Mit ähnlichen Verbindungen

Quazepam wird mit anderen Benzodiazepinen wie diesen verglichen:

Liste ähnlicher Verbindungen

  • Diazepam
  • Temazepam
  • Zolpidem
  • Clonazepam
  • Lorazepam

Die einzigartige Rezeptorselektivität und lange Halbwertszeit von this compound machen es zu einer wertvollen Verbindung in der Behandlung von Schlafstörungen und zu einem Gegenstand der laufenden Forschung in der Pharmakologie und medizinischen Chemie .

Biologische Aktivität

Quazepam is a long-acting benzodiazepine primarily used as a hypnotic agent for the treatment of insomnia. Its unique pharmacological profile, particularly its selective action on GABA_A receptors, contributes to its efficacy and safety in clinical settings. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and potential side effects.

This compound acts as a positive allosteric modulator at the GABA_A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Specifically, this compound selectively targets the α1 subunit of GABA_A receptors, which are associated with sedative and hypnotic effects. This selectivity is unique among benzodiazepines and results in reduced sleep latency and improved sleep quality without significant tolerance development over time .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : this compound is rapidly absorbed, with peak plasma concentrations occurring approximately 1.75 hours post-administration.
  • Half-life : The elimination half-life ranges from 27 to 41 hours for this compound itself, while its active metabolites exhibit longer half-lives (approximately 39 hours for 2-oxothis compound and 73 hours for N-desalkyl-2-oxothis compound) .
  • Metabolism : this compound is extensively metabolized in the liver primarily via CYP3A4, leading to the formation of two major active metabolites: 2-oxothis compound and N-desalkyl-2-oxothis compound. Both metabolites retain pharmacological activity but differ in their receptor selectivity and effects .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in treating insomnia. A notable open-label study involving 2,813 psychiatric outpatients demonstrated significant improvements in sleep quality after just one night of treatment with a 15 mg dose. After one week, 85% of participants rated their sleep quality as fair to excellent .

Case Study Summary

Study Participants Dosage Duration Results
Open-label study 2,813 psychiatric outpatients15 mg nightly7 nightsSignificant reduction in insomnia complaints; 85% rated sleep quality positively
Dose-response study Various patients7.5 mg, 15 mg, 30 mg12 nightsEstablished dose-dependent efficacy with minimal adverse effects

Side Effects and Tolerance

This compound is generally well tolerated; however, it can induce side effects similar to other benzodiazepines, including sedation, dizziness, and potential cognitive impairment. Importantly, this compound's unique receptor selectivity may lead to less tolerance compared to other benzodiazepines like triazolam and temazepam . Moreover, studies indicate that this compound has a lower incidence of withdrawal symptoms upon discontinuation compared to other agents .

Eigenschaften

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF4N2S/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMPWMZBZSAONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190193
Record name Quazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.31e-03 g/L
Record name Quazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

36735-22-5
Record name Quazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36735-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quazepam [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036735225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quazepam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01589
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name quazepam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quazepam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF8V0828ZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

137.5-139 °C, 137.5 - 139 °C
Record name Quazepam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01589
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quazepam
Reactant of Route 2
Quazepam
Reactant of Route 3
Quazepam
Reactant of Route 4
Quazepam
Reactant of Route 5
Reactant of Route 5
Quazepam
Reactant of Route 6
Quazepam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.